Superior CB1 Receptor Binding Affinity of S-2 Methanandamide Relative to Anandamide
S-2 Methanandamide demonstrates a substantially higher affinity for the CB1 receptor compared to the endogenous ligand anandamide. The Ki value for S-2 Methanandamide at CB1 is reported as 26 nM . In contrast, anandamide exhibits a Ki of 78 nM for CB1 under comparable conditions . This difference in affinity translates to a predicted 3-fold greater potency in occupying the orthosteric binding site at a given concentration.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 26 nM |
| Comparator Or Baseline | Anandamide: Ki = 78 ± 2 nM |
| Quantified Difference | 3-fold higher affinity (lower Ki) |
| Conditions | Radioligand competition binding assays using rat brain or cell membranes expressing CB1 receptors. |
Why This Matters
Higher affinity allows for lower working concentrations in vitro and potentially lower doses in vivo, directly impacting cost-per-experiment and reducing non-specific activity.
